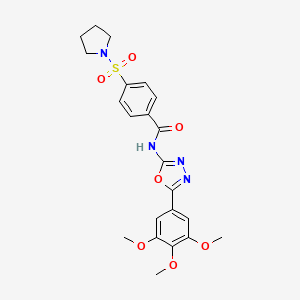

4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O7S/c1-30-17-12-15(13-18(31-2)19(17)32-3)21-24-25-22(33-21)23-20(27)14-6-8-16(9-7-14)34(28,29)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVGYBKECAIPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidine sulfonyl group and the trimethoxyphenyl group under specific reaction conditions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, potentially altering the compound’s properties and reactivity.

Scientific Research Applications

4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic effects, including its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

N-(5-(4-(Methylsulfonyl)Phenyl)-1,3,4-Oxadiazol-2-yl)-4-(Pyrrolidin-1-ylsulfonyl)Benzamide

- Key Difference : The oxadiazole is substituted with a 4-(methylsulfonyl)phenyl group instead of 3,4,5-trimethoxyphenyl.

- Impact : The methylsulfonyl group increases hydrophilicity but reduces aromatic interactions compared to the trimethoxyphenyl group. This may shift biological activity toward different enzyme targets, such as kinases or proteases .

N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides

- Key Difference : Replaces the benzamide-pyrrolidinylsulfonyl moiety with a sulfanyl acetamide chain.

- Impact : These compounds exhibit antimicrobial activity, suggesting the sulfanyl group enhances membrane penetration. However, the absence of the sulfonamide group may reduce enzyme inhibition potency compared to the target compound .

LMM5 and LMM11 (1,3,4-Oxadiazoles)

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Impact : Both show antifungal activity via thioredoxin reductase inhibition. The target compound’s trimethoxyphenyl group may offer stronger DNA intercalation or tubulin binding, common in trimethoxy-based anticancer agents .

Analogs with Modified Sulfonamide Groups

4-(Dibutylsulfamoyl)-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide

- Key Difference : Dibutylsulfamoyl replaces pyrrolidinylsulfonyl.

- Impact : Increased lipophilicity from the dibutyl group may enhance blood-brain barrier penetration but reduce aqueous solubility. The pyrrolidine ring in the target compound balances hydrophobicity and steric effects for optimized binding .

N-([4-(5-(Ethylthio)-1,3,4-Oxadiazol-2-yl)Phenyl]Sulfonyl)Benzamide (6a)

- Key Difference : Ethylthio-oxadiazole and simple benzamide without pyrrolidine.

- Impact : Shows inhibitory activity against carbonic anhydrase II (hCA II), but the ethylthio group may limit metabolic stability compared to the target compound’s sulfonamide-pyrrolidine motif .

Hybrid Derivatives with Additional Pharmacophores

Compound 8u (Chalcone-Oxadiazole Hybrid)

- Structure : N-(4-(3-(4-Chlorophenyl)Acryloyl)Phenyl)-2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide.

- Impact : The chalcone moiety adds anticancer activity via tubulin polymerization inhibition. The target compound’s benzamide-sulfonamide group may instead target enzyme active sites more selectively .

HDAC Inhibitors with Oxadiazole Scaffolds

- Example: N-(2-Aminophenyl)-4-((5-(Naphthalen-1-ylmethyl)-1,3,4-Oxadiazol-2-yl)-Methyl)Benzamide.

- Impact : These derivatives inhibit histone deacetylases (HDACs), whereas the target compound’s sulfonamide group suggests divergent mechanisms, possibly involving redox enzyme inhibition .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves sequential functionalization: (1) Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with 3,4,5-trimethoxybenzoyl chloride. (2) Sulfonylation of the benzamide core using pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Solvents like DMF or dichloromethane are preferred for their polarity and ability to stabilize intermediates. Reaction temperatures are typically maintained at 0–5°C during sulfonylation to minimize side reactions. Yield optimization relies on stoichiometric control (1:1.2 molar ratio for sulfonylation) and inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole C=O at ~165 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 557.18).

- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients.

- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. What are the primary biological screening assays for this compound?

Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity (MTT assay against cancer cell lines like MCF-7 or HeLa). The 3,4,5-trimethoxyphenyl group is prioritized for tubulin polymerization inhibition, while the sulfonamide moiety may enhance solubility for in vitro testing .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Density Functional Theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to targets like β-tubulin (PDB: 1SA0). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with IC₅₀ values. Hybrid methods (e.g., QM/MM) simulate reaction pathways for sulfonylation optimization .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

Discrepancies often stem from:

- Purity variance : Impurities >5% (e.g., unreacted sulfonyl chloride) skew assays. Validate with HPLC-MS.

- Solvent effects : DMSO stock solutions >10 mM may induce aggregation; use fresh dilutions in PBS.

- Cell line variability : Test across multiple lines (e.g., compare adherent vs. suspension cells).

- SAR refinement : Replace the pyrrolidine sulfonyl group with piperidine or morpholine analogs to isolate substituent effects .

Q. What strategies stabilize this compound under physiological conditions for in vivo studies?

- pH stability : Perform accelerated degradation studies (pH 1–9, 37°C). The oxadiazole ring is prone to hydrolysis at pH >8; buffered formulations (pH 6–7) are recommended.

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy monitors photodegradation (λmax shifts indicate structural breakdown).

- Plasma stability : Incubate with rodent plasma (1–24 hrs); LC-MS quantifies metabolite formation (e.g., sulfonic acid derivatives) .

Q. How can reaction yields for the sulfonylation step be improved beyond 70%?

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.

- Solvent optimization : Replace DMF with THF for better nucleophilicity of the benzamide nitrogen.

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and increase yield by 15–20% under 100°C .

Methodological Guidance

-

Troubleshooting low solubility in aqueous buffers :

- Use co-solvents (e.g., 10% PEG-400) or formulate as nanoparticles (solvent-antisolvent precipitation).

- Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modification .

-

Designing SAR studies :

- Synthesize analogs with varying substituents on the oxadiazole (e.g., halides, methyl) and pyrrolidine (e.g., N-methylation).

- Compare logP values (HPLC-derived) to correlate hydrophobicity with membrane permeability .

-

Validating target engagement :

- Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) to purified proteins.

- CRISPR-Cas9 knockout models confirm target specificity in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.